1-Deoxy-1-morpholino-D-fructose

Übersicht

Beschreibung

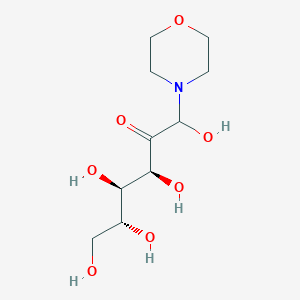

1-Deoxy-1-morpholino-D-fructose is a derivative of D- (-)-Fructose, where the hydroxyl group at the first carbon is replaced by a morpholino group. This compound is an analog of the 1-deoxy-1-amino-fructose radical found in glycated proteins. It is primarily used as a standard in fructosamine assays to determine the concentration of glycated proteins in serum samples .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Deoxy-1-morpholino-D-fructose can be synthesized through the reaction of D-fructose with morpholine under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the formation of the desired product. The reaction conditions may vary, but a common method involves heating the reactants in the presence of an acid catalyst to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through crystallization or chromatography to obtain the compound in its pure form. The final product is then subjected to quality control tests to ensure it meets the required specifications .

Analyse Chemischer Reaktionen

Formation

-

Condensation Reaction : DMF is synthesized through a condensation reaction between glucose and morpholine under controlled pH and temperature conditions.

The kinetics of this reaction have been studied, with a reported second-order rate constant for the formation process. High-performance liquid chromatography (HPLC) is used to monitor the concentrations of reactants and products to analyze the formation kinetics.

-

Glycation Process : DMF is structurally similar to glycated proteins, which are formed by non-enzymatic reactions between glucose and protein amino groups, a process that is accelerated under diabetic conditions.

Interactions and Reactivity

-

Interaction with Proteins : DMF interacts with proteins, leading to glycation processes that can influence protein function and stability. This interaction can affect cellular signaling pathways and contribute to the pathophysiology of diseases like diabetes. The presence of DMF can lead to alterations in protein conformation and activity due to the formation of cross-links between proteins, potentially impairing normal cellular functions.

-

FN3K Substrate : DMF serves as a substrate for fructosamine-3-kinase (FN3K). FN3K is specific for 1-deoxy-1-amino fructose adducts and can tolerate bulky groups at the N1 position of a fructose-containing substrate . FN3K phosphorylates protein-associated fructosamines, which results in an unstable species that facilitates phosphate removal and generates a Schiff base intermediate. This intermediate is further hydrolyzed to separate the sugar from the amino group, producing a 2-keto-3-deoxyaldose .

-

Role in Deglycation : FN3K is involved in protein deglycation. The phosphorylation at the O3' position of the sugar moiety leads to the generation of 3-deoxy-2-ketogluconic acid (DGA), allowing the protein residue to return to a non-glycated state .

-

Molecular Interactions : The morpholino group of DMF interacts with bulky aromatic residues in the binding site of HsFN3K, such as Trp219, Phe252, Tyr296, Phe292, and His288. His288 interacts directly with the morpholino group nitrogen via a hydrogen bond . Asp217 establishes hydrogen bonds with the sugar moiety at both O3' and O4' atoms, which is critical for HsFN3K function .

Degradation

-

Environmental Factors : The degradation of DMF is influenced by environmental factors such as temperature and pH, which can lead to the generation of various by-products.

-

Thermal Degradation : Studies on the thermal degradation of amino-deoxyketoses, including 1-deoxy-1-morpholino-D-fructose, indicate that the degradation pathways are similar to those of other 1-deoxy-1-amino-D-fructoses .

Comparison with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| D-Fructose | Same sugar backbone | Naturally occurring sugar |

| 1-Deoxy-D-glucose | Similar deoxy group | Commonly found in metabolic pathways |

| Morpholine | Contains morpholino group | Basic amine structure |

| 2-Deoxy-D-ribose | Similar deoxy structure | Important in nucleic acid chemistry |

DMF is distinct due to its combination of a deoxy sugar structure and a morpholino group, which enhances its solubility and reactivity compared to other sugars. This configuration allows it to participate in unique biochemical pathways and interactions.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

1-Deoxy-1-morpholino-D-fructose serves as a substrate and competitive inhibitor for fructosamine-3-kinase (FN3K), an enzyme involved in the phosphorylation of fructosamines. Studies have shown that this compound can significantly increase the accumulation of glycated hemoglobin in erythrocytes when incubated with high glucose concentrations, indicating its role in glycation processes and potential implications in diabetes management .

Case Study: Glycated Hemoglobin Accumulation

- Objective : To evaluate the effect of this compound on glycated hemoglobin levels.

- Method : Erythrocytes were incubated with glucose and varying concentrations of this compound.

- Results : A twofold increase in glycated hemoglobin was observed, suggesting that this compound may influence glycation pathways .

Diabetes Research

In diabetes research, this compound is utilized to study glycation mechanisms. It acts as a model compound for examining the interactions between glucose and proteins, which are crucial in understanding diabetic complications such as nephropathy and retinopathy.

Application in Fructosamine Assays

This compound is also employed in fructosamine assays to assess glycation levels in serum proteins. The assay involves incubating serum samples with this compound to minimize standardization issues and matrix effects, enhancing the accuracy of glycation measurements .

Potential Therapeutic Uses

Recent studies have suggested that this compound might have therapeutic implications beyond its biochemical applications. For instance, it has been proposed as a potential agent for treating age-related cataracts by modulating FN3K activity, which may influence the stability of fructosamine residues in lens proteins .

Case Study: Cataract Treatment

- Objective : To investigate the role of FN3K and its inhibitors in cataract formation.

- Method : In vitro assays were conducted using this compound as an FN3K substrate.

- Results : The findings indicated that inhibiting FN3K activity could potentially reduce cataract formation by stabilizing protein structures within the lens .

Wirkmechanismus

1-Deoxy-1-morpholino-D-fructose exerts its effects by participating in glycosylation reactions. The morpholino group allows it to mimic the behavior of glycated proteins, making it useful in assays that measure glycation levels. The compound interacts with proteins and enzymes involved in glycosylation pathways, providing insights into the mechanisms of protein glycation and its impact on cellular functions .

Vergleich Mit ähnlichen Verbindungen

1-Deoxy-1-amino-D-fructose: An analog with an amino group instead of a morpholino group.

1-Deoxy-1-thio-D-fructose: Contains a thio group in place of the morpholino group.

1-Deoxy-1-alkyl-D-fructose: Substituted with various alkyl groups.

Uniqueness: 1-Deoxy-1-morpholino-D-fructose is unique due to its morpholino substitution, which provides distinct chemical and biological properties. This substitution enhances its stability and reactivity in glycosylation reactions, making it a valuable tool in research and industrial applications .

Biologische Aktivität

1-Deoxy-1-morpholino-D-fructose (DMF) is a chemical compound derived from D-fructose, where the hydroxyl group at the first carbon is substituted with a morpholino group. This modification allows DMF to play significant roles in various biological and biochemical processes, particularly in relation to glycation and protein interactions. This article explores its biological activity, mechanisms of action, and implications in research and medicine.

Overview of Biological Activity

This compound is primarily recognized for its role in glycation processes, which are critical in the formation of advanced glycation end products (AGEs). AGEs are implicated in numerous pathologies, including diabetes and neurodegenerative diseases. DMF serves as a standard reference in fructosamine assays, which measure glycated proteins in serum samples, thereby providing insights into glycemic control and metabolic disorders .

Target Interaction

DMF mimics the structure of 1-deoxy-1-amino-fructose, allowing it to interact with glycated proteins. This interaction is crucial for studying glycosylation reactions and developing assays for detecting glycation. The compound's ability to prevent protein glycation by inhibiting AGE formation highlights its potential therapeutic applications.

Biochemical Pathways

The primary biochemical pathway influenced by DMF involves the prevention of AGEs formation through its interaction with proteins. By binding to protein residues, DMF forms Schiff bases and Amadori products, which are early intermediates in the glycation process. This mechanism can mitigate the detrimental effects associated with excessive glycation .

Pharmacokinetics

DMF is soluble in methanol, which facilitates its use in various laboratory assays and experimental setups. Its pharmacokinetic properties allow for effective utilization in both in vitro and in vivo studies.

Case Studies and Experimental Data

Several studies have documented the biological activity of DMF:

- Kinase Activity : DMF has been utilized as a substrate in kinase assays involving fructosamine-3-kinase (FN3K), an enzyme responsible for deglycating proteins by phosphorylating fructosamine adducts. Research indicates that FN3K can effectively utilize DMF to phosphorylate protein-associated fructosamine, promoting protein repair mechanisms .

- Cytotoxicity Assessments : In vitro studies have shown that DMF can induce cytotoxic effects under specific conditions. For instance, when used in conjunction with ribosylation processes, it has been linked to the formation of cytotoxic α-synuclein aggregates, which are relevant to neurodegenerative diseases like Parkinson's .

Data Table: Summary of Biological Activities

Applications in Medicine and Industry

This compound has several applications across different fields:

- Medical Diagnostics : As a calibrant in fructosamine assays, it aids in diagnosing diabetes by measuring glycated hemoglobin levels.

- Drug Development : The compound's role in glycosylation studies makes it a candidate for developing drugs targeting congenital disorders related to impaired glycosylation.

- Research Tool : It is widely used in biochemical research to study the effects of glycation on proteins and their subsequent role in disease mechanisms.

Eigenschaften

IUPAC Name |

(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO6/c12-6-8(14)10(16)9(15)7(13)5-11-1-3-17-4-2-11/h8-10,12,14-16H,1-6H2/t8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPANQHVKLYKLEB-OPRDCNLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6291-16-3 | |

| Record name | 1-Deoxy-1-morpholinofructose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-Deoxy-1-morpholino-D-fructose (DMF) in fructosamine assays?

A: DMF serves as a standard in fructosamine assays, which are used to quantify glycated proteins, particularly for monitoring blood glucose control in diabetic patients. [, ] These assays rely on the reaction of glycated proteins with nitroblue tetrazolium (NBT) under alkaline conditions, leading to the formation of a colored product that can be measured spectrophotometrically. DMF, being a stable ketoamine analog of the fructosamine adduct, mimics the reactivity of glycated proteins in this reaction, allowing for the construction of calibration curves and determination of fructosamine concentrations in samples. [, , ]

Q2: How does the concentration of nitroblue tetrazolium (NBT) affect the accuracy of fructosamine assays when using DMF as a standard?

A: Studies indicate that the reactivity of DMF with NBT is more sensitive to changes in NBT concentration compared to the reactivity of protein-bound ketoamines (fructosamines). [] Increasing the NBT concentration or decreasing the sample volume can lead to lower measured values for serum fructosamine. This highlights the importance of optimizing the NBT concentration and sample-to-reagent ratio to ensure accurate and reliable results when using DMF as a standard in fructosamine assays. []

Q3: Can this compound generate superoxide, and what are the potential implications?

A: Research suggests that DMF, unlike free glucose, can generate superoxide radicals (O2-) in vitro, even at physiological pH (7.4), although at a slower rate than at alkaline pH. [] This finding is significant because superoxide is a reactive oxygen species implicated in oxidative stress and cellular damage. The ability of DMF, as an analog of the fructosamine adduct, to generate superoxide supports the hypothesis that glycated proteins could contribute to oxidative stress in vivo, potentially playing a role in the long-term complications associated with diabetes mellitus. []

Q4: How does the measurement of glycated fibrinogen using DMF compare to other methods for monitoring blood glucose control in diabetic patients?

A: A study demonstrated a method for measuring glycated fibrinogen (G-Fbg) that involved separating fibrinogen from plasma, digesting it, and then measuring the released DMF using a fructosamine assay. [] This method showed a strong correlation between G-Fbg levels and furosine, a specific marker of glycated lysine residues. Importantly, G-Fbg values were significantly higher in diabetic patients compared to healthy individuals, and correlated with blood glucose levels over different time periods. [] This suggests that measuring G-Fbg using this DMF-based method could be a valuable tool for monitoring short-term blood glucose control in diabetic patients.

Q5: Is there a reliable method for synthesizing this compound for use in laboratory settings?

A: A modified version of the Hodge method has been proposed for synthesizing DMF. [] This method has been shown to produce DMF with an infrared absorption spectrum comparable to commercially available DMF, suggesting its reliability. [] The availability of a simple and reliable synthesis method could be beneficial for laboratories conducting fructosamine assays or other research involving DMF.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.